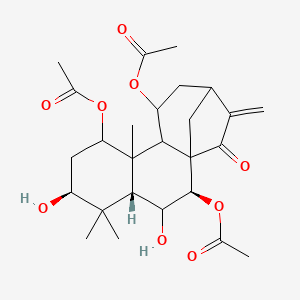

Weisiensin A

Beschreibung

Weisiensin A is a diterpenoid compound isolated from plants in the Isodon genus (e.g., Isodon rubescens). Weisiensin B, a closely related diterpenoid, exhibits inhibitory effects on polar auxin transport in Arabidopsis thaliana, disrupting root development .

Eigenschaften

Molekularformel |

C26H36O9 |

|---|---|

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

[(2R,4R,6S,11S)-2,8-diacetyloxy-3,6-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C26H36O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-21,23,30-31H,1,8-10H2,2-7H3/t15?,16-,17-,18?,19?,20?,21+,23-,25?,26?/m0/s1 |

InChI-Schlüssel |

QTLPNFQMZWBMDF-QWOINNSUSA-N |

SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C |

Isomerische SMILES |

CC(=O)O[C@H]1CC2CC3(C1C4([C@H](C([C@@H]3OC(=O)C)O)C([C@H](CC4OC(=O)C)O)(C)C)C)C(=O)C2=C |

Kanonische SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C |

Synonyme |

weisiensin A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The biological and chemical profiles of Weisiensin A can be contextualized by comparing it with structurally or functionally related compounds, including Weisiensin B , leukamenin E , ursolic acid , and 2-α-hydroxyursolic acid . Key findings from comparative studies are summarized below:

Structural and Functional Comparisons

Table 1: Comparative Analysis of Weisiensin A and Analogous Compounds

* Direct data on Weisiensin A is sparse; properties inferred from analogs.

Key Findings from Comparative Studies

Structural Determinants of Activity: Diterpenoids vs. Triterpenoids: Diterpenoids (Weisiensin A/B, leukamenin E) exhibit higher antifungal specificity, likely due to their ability to disrupt fungal cytoskeletons (e.g., leukamenin E at 800 μmol/L destabilizes Fusarium hyphae) . In contrast, triterpenoids (ursolic acid derivatives) show broader but weaker antimicrobial effects, attributed to their non-specific membrane interactions. Functional Groups: The epoxide group in Weisiensin B enhances its interference with auxin transport in plants, while α,β-unsaturated ketones in leukamenin E contribute to its antifungal potency .

Complementary Selectivity: Weisiensin B and ursolic acid derivatives exhibit non-overlapping antibacterial spectra. For example, Weisiensin B inhibits 4 bacterial strains unaffected by triterpenoids, while ursolic acid targets 5 additional strains . This suggests combinatorial applications could mitigate resistance.

Mechanistic Divergence :

- Weisiensin B and leukamenin E, despite structural similarities, differ in primary targets: Weisiensin B disrupts plant auxin transport, while leukamenin E directly damages fungal cellular structures .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Weisiensin A?

- Answer : Use nonlinear regression (log-dose vs. response) to calculate EC50/IC50. Apply bootstrap resampling for confidence intervals and Kolmogorov-Smirnov tests for distribution analysis .

Ethical and Literature Practices

Q. How should conflicting literature on Weisiensin A’s toxicity be addressed in grant proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.